molecular formula C15H22BrF B13694342 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene

1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene

Cat. No.: B13694342
M. Wt: 301.24 g/mol
InChI Key: FUACTLZKEMVGJF-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene is a halogenated aromatic compound characterized by a bromine atom at position 1, a fluorine atom at position 2, and a branched 3-ethylheptyl alkyl chain at position 4 of the benzene ring. This structure confers unique physicochemical properties, including high lipophilicity (clogP ~7.5 estimated), which is advantageous for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves Grignard coupling or alkylation strategies, though challenges in reaction efficiency have been reported for similar substrates .

Properties

Molecular Formula

C15H22BrF

Molecular Weight

301.24 g/mol

IUPAC Name

1-bromo-4-(3-ethylheptyl)-2-fluorobenzene

InChI

InChI=1S/C15H22BrF/c1-3-5-6-12(4-2)7-8-13-9-10-14(16)15(17)11-13/h9-12H,3-8H2,1-2H3

InChI Key

FUACTLZKEMVGJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the bromine, fluorine, and 3-ethylheptyl groups onto the benzene ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in the production process .

Chemical Reactions Analysis

1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine and fluorine atoms, which can act as electron-withdrawing groups. This affects the compound’s overall electronic structure and reactivity.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-ethylheptyl group may influence the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

1-Bromo-4-(1,1-dimethylheptyl)-2-alkoxybenzenes
  • Example Compounds :
    • 1-Bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene
    • 1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene
  • Key Differences :
    • The 1,1-dimethylheptyl group introduces steric bulk compared to the 3-ethylheptyl chain, reducing conformational flexibility.
    • Alkoxy protections (benzyloxy/methoxy) at position 2 enhance stability during synthesis but may hinder receptor binding in biological applications.
  • Applications: Used as intermediates in cannabinoid receptor ligand development (e.g., CP55-940 analogs) .
Selenium- and Sulfur-Containing Analogs
  • Example Compound: 1-Bromo-4-[3-(4-bromophenylthio)propyl]selenobenzene
  • Key Differences :
    • Selenium and sulfur atoms increase polarizability, enhancing electronic interactions in cross-coupling reactions.
    • Higher yields (81.3%) reported for sulfur/selenium analogs due to efficient nucleophilic substitution pathways .
  • Applications : Liquid crystal dimers and materials with tunable optoelectronic properties .
Sulfonyl-Substituted Derivatives
  • Example Scaffold : R-{4-[(4-bromophenyl)sulfonyl]phenyl}
  • Key Differences :
    • Sulfonyl groups significantly increase lipophilicity (clogP >4) and antimicrobial potency (MIC range: 2.5–1024 µg/mL).
    • The 3-ethylheptyl chain in the target compound may offer comparable lipophilicity but with reduced hydrogen-bonding capacity .

Structural and Reactivity Comparisons

Compound Substituents clogP Key Reactivity Applications
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene 3-ethylheptyl, F, Br ~7.5 Grignard coupling, alkylation Medicinal chemistry, polymer precursors
1-Bromo-4-(2-ethylhexyloxy)-2,3,5,6-tetrafluorobenzene 2-ethylhexyloxy, 4×F, Br ~6.8 Polymerization (electron-deficient aryl) Conductive polymers
1-Bromo-4-(bromomethyl)-2-fluorobenzene Bromomethyl, F, Br ~3.2 Nucleophilic substitution (SN2) Cross-coupling intermediates
1-Bromo-4-difluoromethoxy-2-fluorobenzene Difluoromethoxy, F, Br ~4.1 Electrophilic substitution Agrochemicals

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